molecular formula C12H10N4O2 B6134126 2-(1-methylpyrrol-2-yl)-6-nitro-1H-benzimidazole

2-(1-methylpyrrol-2-yl)-6-nitro-1H-benzimidazole

Cat. No.: B6134126
M. Wt: 242.23 g/mol
InChI Key: AFYIQDHWJYALKM-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrol-2-yl)-6-nitro-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a nitro group at the 6-position and a 1-methylpyrrole group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methylpyrrol-2-yl)-6-nitro-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Pyrrole Substitution: The final step involves the substitution of the 2-position with a 1-methylpyrrole group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and cross-coupling steps to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used as reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Reduction: The major product of reduction is 2-(1-methylpyrrol-2-yl)-6-amino-1H-benzimidazole.

    Substitution: Depending on the electrophile used, various substituted benzimidazole derivatives can be formed.

Scientific Research Applications

2-(1-Methylpyrrol-2-yl)-6-nitro-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methylpyrrol-2-yl)-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzimidazole core can interact with various biological targets through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    2-(1-Methylpyrrol-2-yl)-1H-benzimidazole: Lacks the nitro group, which may result in different electronic properties and reactivity.

    6-Nitro-1H-benzimidazole: Lacks the 1-methylpyrrole group, which may affect its ability to interact with biological targets.

    2-(1-Methylpyrrol-2-yl)-5-nitro-1H-benzimidazole: Similar structure but with the nitro group at the 5-position, which may influence its chemical reactivity and biological activity.

Uniqueness: The presence of both the nitro group and the 1-methylpyrrole group in 2-(1-methylpyrrol-2-yl)-6-nitro-1H-benzimidazole imparts unique electronic properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(1-methylpyrrol-2-yl)-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-15-6-2-3-11(15)12-13-9-5-4-8(16(17)18)7-10(9)14-12/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYIQDHWJYALKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325110
Record name 2-(1-methylpyrrol-2-yl)-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

713084-51-6
Record name 2-(1-methylpyrrol-2-yl)-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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